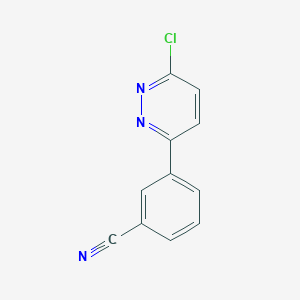
3-(6-Chloropyridazin-3-yl)benzonitrile
Cat. No. B2766326
M. Wt: 215.64
InChI Key: FEBMKURRASMYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08071581B2
Procedure details


Nitrogen gas was bubbled through a mixture of 3-cyanophenyl boronic acid (90.0 g, 612 mmol), 3,6-dichloropyridazine (1.2 eq, 109.4 g, 735 mmol), potassium carbonate (3.0 eq, 253.5 g, 1.836 mol) in 1,4-dioxane (900 mL) and water (360 mL) for 15 minutes. After such time dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (0.06 eq, 26.8 g, 36.7 mmol) was added. Nitrogen bubbled through for further 10 mins then the mixture was heated to 90° C. for 3 hours. The reaction was cooled and the most of the 1,4-dioxane was removed under vacuo. The mixture taken up in dichloromethane and washed with water three times. The organic layer was concentrated and the residue was purified by column chromatography to return the title compound (60 g, 45.5% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6): δ 8.58˜8.59 (m, 1H), 8.44˜8.52 (m, 2H), 8.09˜8.12 (d, 1H), 8.02˜8.05 (d, 1H), 7.76˜7.81 (m, 1H); MS (m/z) 216.1 (M++1).





Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
26.8 g
Type
catalyst
Reaction Step Two

Name
Yield
45.5%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1)#[N:2].[Cl:12][C:13]1[N:14]=[N:15][C:16](Cl)=[CH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:12][C:13]1[N:14]=[N:15][C:16]([C:7]2[CH:8]=[C:3]([CH:4]=[CH:5][CH:6]=2)[C:1]#[N:2])=[CH:17][CH:18]=1 |f:2.3.4,7.8.9.10.11,^1:37,38,39,40,41,55,56,57,58,59|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
109.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
|
Name
|
|
|
Quantity
|
253.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
|
|
Quantity
|
26.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Nitrogen bubbled through for further 10 mins
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the most of the 1,4-dioxane was removed under vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water three times
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(N=N1)C=1C=C(C#N)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60 g | |
| YIELD: PERCENTYIELD | 45.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
